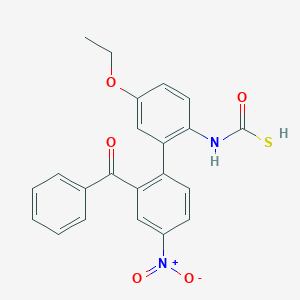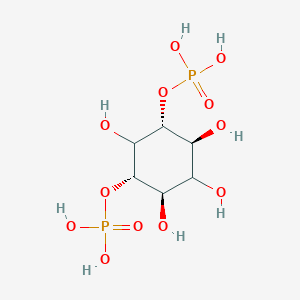
5-Methyl-2-phenyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 5th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminobenzenethiol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by palladium complexes .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs base-promoted intramolecular C-S bond coupling cyclization in solvents like dioxane. This method is efficient and economical, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
5-Methyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
- 2-Methylbenzothiazole
- 2-Phenylbenzothiazole
- 2-Methyl-5-phenylbenzothiazole
Comparison: 5-Methyl-2-phenyl-1,3-benzothiazole is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methylbenzothiazole, the additional phenyl group enhances its hydrophobicity and potential for π-π interactions. In contrast, 2-Phenylbenzothiazole lacks the methyl group, which may affect its steric properties and reactivity .
Propriétés
IUPAC Name |
5-methyl-2-phenyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRWUZNDHHSHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)







![Substanz NR. 1650 [German]](/img/structure/B34768.png)

